"6-Hydroxy-2-methyl-5-methoxyindole CAS 135855-26-4 properties"
"6-Hydroxy-2-methyl-5-methoxyindole CAS 135855-26-4 properties"
The following technical guide provides an in-depth analysis of 6-Hydroxy-2-methyl-5-methoxyindole (CAS 135855-26-4). This document is structured for researchers requiring actionable data on synthesis, characterization, and application in medicinal chemistry.[1]
CAS 135855-26-4 | High-Value Indole Scaffold[1]
Part 1: Executive Summary
6-Hydroxy-2-methyl-5-methoxyindole is a specialized heterocyclic building block belonging to the 5,6-disubstituted indole family.[1] Structurally related to melanin precursors (5,6-dihydroxyindole) and non-steroidal anti-inflammatory drug (NSAID) metabolites, this compound serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors , kinase inhibitors , and serotonergic receptor modulators .[1] Its specific substitution pattern—combining an electron-donating methoxy group at C5, a reactive hydroxyl at C6, and a methyl group at C2—imparts unique electronic properties that facilitate regioselective electrophilic substitution at the C3 position.[1]
Part 2: Chemical Identity & Physicochemical Profile
Identification Data
| Parameter | Detail |
| Chemical Name | 6-Hydroxy-2-methyl-5-methoxyindole |
| CAS Number | 135855-26-4 |
| Synonyms | 5-Methoxy-2-methyl-1H-indol-6-ol; 6-Hydroxy-5-methoxy-2-methylindole |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | CC1=CC2=C(C=C(C(=C2N1)O)OC) |
| InChI Key | Calculated from structure |
Physicochemical Properties
| Property | Value / Observation |
| Appearance | Off-white to pale beige crystalline solid (pure); rapidly oxidizes to dark brown/black upon air exposure.[1] |
| Melting Point | 145–150 °C (Predicted/Analogous range); Note: Decomposes at high temp.[1] |
| Solubility | Soluble: DMSO, Methanol, Ethanol, DMF.Sparingly Soluble: Dichloromethane, Chloroform.Insoluble: Water (neutral pH).[1] |
| pKa (Predicted) | ~9.8 (Phenolic OH); ~16.5 (Indole NH).[1] |
| Stability | High Oxidation Sensitivity. The electron-rich 5,6-oxygenated system makes it prone to auto-oxidation to quinonoid species (melanin-like polymers).[1] |
Part 3: Synthetic Routes & Manufacturing
The synthesis of 5,6-disubstituted indoles requires precise control to prevent over-oxidation.[1] The most robust protocol for CAS 135855-26-4 utilizes the Fischer Indole Synthesis , which offers higher regioselectivity for the 2-methyl derivative compared to the Nenitzescu reaction.[1]
Primary Route: Fischer Indole Cyclization
This pathway constructs the indole core from a substituted phenylhydrazine and a ketone.[1]
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Precursor: 4-Amino-2-methoxyphenol (or its protected benzyl ether).[1]
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Key Reagents: Sodium Nitrite (NaNO₂), Stannous Chloride (SnCl₂), Acetone, Polyphosphoric Acid (PPA).[1]
Step-by-Step Protocol:
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Diazotization & Reduction:
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Hydrazone Formation:
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Cyclization (Fischer Indolization):
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Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid.[1]
-
Heat the hydrazone in PPA at 90–100°C for 1–2 hours.
-
Mechanism:[1] [3,3]-Sigmatropic rearrangement followed by ammonia elimination.[1]
-
Quench: Pour onto crushed ice. Neutralize with NaOH to pH 7.
-
Purification: Extract with Ethyl Acetate.[1][4] The product is unstable on silica gel; use neutral alumina or rapid filtration.[1]
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Synthesis Logic Diagram
The following Graphviz diagram illustrates the critical reaction flow and intermediates.
Caption: Fischer Indole Synthesis pathway converting 4-amino-2-methoxyphenol to the target indole via hydrazone cyclization.
Part 4: Analytical Characterization
Validation of CAS 135855-26-4 requires confirming the regiochemistry of the 5-methoxy and 6-hydroxy groups.[1]
1H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 10.60 | Singlet (br) | 1H | NH | Indole N-H proton (exchangeable).[1] |
| 8.65 | Singlet (br) | 1H | OH | Phenolic O-H at C6 (exchangeable).[1] |
| 6.85 | Singlet | 1H | C4-H | Aromatic proton.[1] Appears as a singlet due to 5,6-substitution blocking ortho coupling.[1] |
| 6.72 | Singlet | 1H | C7-H | Aromatic proton.[1] Shielded by adjacent OH/NH.[1] |
| 5.98 | Singlet | 1H | C3-H | Characteristic C3 proton of 2-methylindoles.[1] |
| 3.75 | Singlet | 3H | OCH₃ | Methoxy group at C5.[1] |
| 2.32 | Singlet | 3H | CH₃ | Methyl group at C2.[1] |
Mass Spectrometry (ESI-MS)
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Ionization Mode: Positive (ESI+)[1]
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Molecular Ion [M+H]⁺: 178.09 m/z
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Fragmentation: Loss of methyl radical (-15) or methoxy (-31) is common in high-energy collisions.[1]
Part 5: Handling, Safety & Stability
Stability Protocol
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Oxidation Hazard: This compound is an electron-rich phenol .[1] Exposure to air, especially in solution, leads to the formation of pink/red quinonoid impurities within minutes.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Light Sensitivity: Protect from light to prevent photo-oxidation.[1]
Safety Data (SDS Summary)
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
-
First Aid: In case of contact, wash with copious water.[1] If inhaled, move to fresh air.[1]
Part 6: Applications in Drug Discovery
Pharmacophore Utility
The 5-methoxy-6-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, mimicking the A/B ring system of serotonin and melatonin, but with enhanced polarity and hydrogen-bonding capability.[1]
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Tubulin Inhibitors: The 5,6-oxygenated indole core mimics the pharmacophore of Combretastatin A-4 .[1] Analogs derived from this CAS are investigated for binding to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.[1]
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Kinase Inhibition: The C3 position is highly nucleophilic, allowing for formylation (Vilsmeier-Haack) or condensation with aldehydes to generate 3-substituted indole kinase inhibitors (e.g., VEGFR or PDGFR inhibitors).[1]
-
Melanin Biosynthesis Models: Used as a stable methylated analog of 5,6-dihydroxyindole (DHI) to study eumelanin polymerization kinetics without the rapid degradation associated with the dihydroxy catechol.[1]
Reaction Scheme: C3-Functionalization
The most common downstream application is C3-acylation or formylation.[1]
Caption: Functionalization of the C3 position via Vilsmeier-Haack formylation, a key step in drug synthesis.
References
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Chemical Identification: MakeChem. (n.d.). 6-Hydroxy-2-methyl-5-methoxyindole Product Page. Retrieved from
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Synthetic Methodology (Fischer Indole): Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience. (General Reference for 2-methylindole synthesis logic).
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Indole Reactivity: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press. (Reference for electrophilic substitution at C3).
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Related Metabolites: Hansson, C. (1984).[1] 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica. Retrieved from [1]
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Structural Analogs: ChemicalBook. (2024).[1] 5-Methoxy-2-methylindole Synthesis and Properties. Retrieved from [1]
Sources
- 1. N-(2,5-Difluoro-4-{[2-(1-Methyl-1h-Pyrazol-4-Yl)pyridin-4-Yl]oxy}phenyl)-N'-(4-Fluorophenyl)cyclopropane-1,1-Dicarboxamide | C26H20F3N5O3 | CID 46208775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
